molecular formula C13H14BrNO2 B495471 N-allyl-4-(allyloxy)-3-bromobenzamide

N-allyl-4-(allyloxy)-3-bromobenzamide

Cat. No.: B495471
M. Wt: 296.16g/mol
InChI Key: NCOJPIYYZFUKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-4-(allyloxy)-3-bromobenzamide is a halogenated aromatic compound featuring a benzamide core with two distinct allyl substituents: an allyl ether (-O-CH₂CH=CH₂) at the para position and an allyl amide (-NH-CH₂CH=CH₂) at the N-position. The meta position on the benzene ring is substituted with a bromine atom. This structure combines electrophilic halogenation, aromatic ethers, and amide functionalities, making it a candidate for applications in medicinal chemistry and polymer science.

Molecular Formula: C₁₃H₁₄BrNO₂ Molecular Weight: 296.16 g/mol Key Features:

  • Bromine atom (electrophilic substituent).
  • Dual allyl groups (ether and amide).
  • Benzamide backbone (polar, hydrogen-bonding capability).

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16g/mol

IUPAC Name

3-bromo-4-prop-2-enoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C13H14BrNO2/c1-3-7-15-13(16)10-5-6-12(11(14)9-10)17-8-4-2/h3-6,9H,1-2,7-8H2,(H,15,16)

InChI Key

NCOJPIYYZFUKSX-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C1=CC(=C(C=C1)OCC=C)Br

Canonical SMILES

C=CCNC(=O)C1=CC(=C(C=C1)OCC=C)Br

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Aromatic Compounds

Bromine and chlorine substituents influence electronic properties and reactivity.

Compound Structure/Substituents Halogen Molecular Formula Molecular Weight (g/mol) Reference
N-Allyl-4-(allyloxy)-3-bromobenzamide Benzamide, Br, allyl ether/amide Br C₁₃H₁₄BrNO₂ 296.16
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Triazine, Br, formyl, methoxy Br C₂₅H₁₉BrN₄O₆ 567.35
3-Amino-4-chlorobenzoic acid Benzoic acid, Cl, amino Cl C₇H₆ClNO₂ 171.58

Key Findings :

  • The triazine-based bromo compound (567.35 g/mol) exhibits a larger molecular framework, suggesting divergent solubility and steric effects compared to the target’s benzamide core .

Allyl-Containing Compounds

Allyl groups impart reactivity (e.g., polymerization) and influence hydrophobicity.

Compound Allyl Groups Molecular Formula Molecular Weight (g/mol) Reference
This compound 2 (amide, ether) C₁₃H₁₄BrNO₂ 296.16
Sodium 3-(allyloxy)-2-hydroxypropanesulphonate 1 (ether) C₆H₁₂O₅S·Na 219.21
1-(Allyloxy)-2,2-bis[(allyloxy)methyl]butane 3 (ethers) C₁₄H₂₄O₃ 240.34

Key Findings :

  • The target’s dual allyl groups may increase hydrophobicity compared to sodium 3-(allyloxy)-2-hydroxypropanesulphonate, which has a polar sulfonate group enhancing water solubility .
  • Compounds with multiple allyl ethers (e.g., C₁₄H₂₄O₃) are prone to crosslinking reactions, suggesting the target’s allyl groups could participate in similar polymerization under radical initiators .

Benzamide Derivatives

Compound Substituents Molecular Formula Molecular Weight (g/mol) Reference
This compound Br, allyl ether/amide C₁₃H₁₄BrNO₂ 296.16
4-Aminobenzamide Amino group C₇H₈N₂O 136.15

Key Findings :

  • Amide groups in both compounds facilitate hydrogen bonding, but the target’s allyl substituents may reduce solubility in polar solvents compared to 4-aminobenzamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.